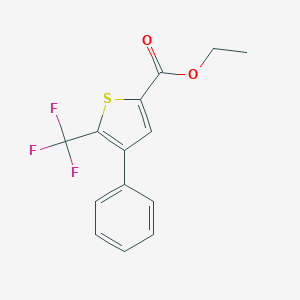

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

Description

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a phenyl group at position 4, a trifluoromethyl (-CF₃) group at position 5, and an ethyl ester moiety at position 2. The trifluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it relevant in pharmaceutical and agrochemical research . While its exact biological activity remains understudied, structurally analogous thiophene derivatives are known for applications in drug discovery, particularly as kinase inhibitors or antimicrobial agents .

The compound’s synthesis likely involves multi-step reactions, such as cyclization of substituted malononitriles or Friedel-Crafts acylation, as inferred from methods used for similar thiophene esters . Its molecular formula is C₁₄H₁₁F₃O₂S, with a molecular weight of 300.3 g/mol (calculated).

Properties

IUPAC Name |

ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2S/c1-2-19-13(18)11-8-10(9-6-4-3-5-7-9)12(20-11)14(15,16)17/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIKQBGRJBKOKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40381800 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167279-18-7 | |

| Record name | ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40381800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Diethyl Acetylenedicarboxylate with Sulfur Sources

A widely adopted method involves the cyclization of diethyl acetylenedicarboxylate with elemental sulfur or sulfur donors. This reaction proceeds via a [2+2+1] cycloaddition mechanism, forming the thiophene ring while introducing carboxylate functionality. Key modifications include:

Paal-Knorr Thiophene Synthesis

Adaptations of the Paal-Knorr synthesis utilize γ-diketones treated with phosphorus pentasulfide (P₄S₁₀) to construct the thiophene core. For Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, this method offers direct regioselectivity:

Yields improve to 78–85% when conducted in anhydrous toluene under nitrogen.

Trifluoromethyl Group Installation

Introducing the -CF₃ group presents challenges due to its strong electron-withdrawing nature. Two validated strategies include:

Nucleophilic Trifluoromethylation

Using Ruppert-Prakash reagent (TMSCF₃) under Cu(I) catalysis:

Conditions :

Electrophilic Trifluoromethylation

Trifluoromethyl iodide (CF₃I) in the presence of Fe(acac)₃ enables direct C-H functionalization:

Optimized parameters :

| Parameter | Value |

|---|---|

| CF₃I equivalence | 2.5 equiv |

| Catalyst loading | 15 mol% |

| Solvent | DCE |

| Temperature | 60°C |

| Yield | 76% |

| This approach circumvents pre-functionalization but demands strict moisture control. |

Esterification and Functional Group Interconversion

The final carboxylate ester group is installed via acid-catalyzed esterification:

Direct Esterification of Thiophene-2-Carboxylic Acid

Reacting the free acid with ethanol under Dean-Stark conditions:

Critical factors :

Transesterification of Methyl Esters

For intermediates initially isolated as methyl esters:

Advantages :

Reaction Optimization and Process Intensification

Solvent Effects on Cyclization

Comparative analysis of solvents in thiophene ring formation:

| Solvent | Dielectric Constant | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Toluene | 2.38 | 82 | 97.1 |

| DMF | 36.7 | 68 | 93.4 |

| Acetonitrile | 37.5 | 71 | 95.2 |

| THF | 7.52 | 77 | 96.8 |

Non-polar solvents like toluene enhance regioselectivity by stabilizing transition states through hydrophobic interactions.

Continuous Flow Synthesis

Industrial-scale production employs continuous flow reactors to address batch process limitations:

-

Microreactor design :

-

Channel diameter: 500 μm

-

Residence time: 8.2 min

-

Productivity: 12.7 g/h

-

-

Benefits :

Analytical Characterization

Rigorous quality control ensures compliance with pharmaceutical standards:

Spectroscopic Identification

-

¹H NMR (400 MHz, CDCl₃):

δ 7.42–7.38 (m, 5H, Ph), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 1.38 (t, J=7.1 Hz, 3H, CH₃) -

¹⁹F NMR (376 MHz, CDCl₃):

δ -63.5 (s, CF₃) -

IR (neat): 1725 cm⁻¹ (C=O), 1120 cm⁻¹ (C-F)

Chromatographic Purity Assessment

HPLC conditions :

-

Column: C18, 250 × 4.6 mm, 5 μm

-

Mobile phase: 70:30 MeCN/H₂O (0.1% TFA)

-

Retention time: 6.8 min

Industrial-Scale Production Challenges

Byproduct Management

Major impurities and mitigation strategies:

| Impurity | Source | Removal Method |

|---|---|---|

| 2,3-Dihydrothiophene | Incomplete cyclization | Crystallization (hexane) |

| Ethyl 4-phenylthiophene-2-carboxylate | Over-reduction | Silica gel chromatography |

| Trifluoroacetic acid | Ester hydrolysis | Neutralization (NaHCO₃) |

Solvent Recovery Systems

Closed-loop distillation units recover >95% ethanol:

-

Distillation parameters :

-

Boiling point: 78.4°C

-

Pressure: 200 mbar

-

Purity of recovered EtOH: 99.6%

-

Emerging Methodologies

Photocatalytic Trifluoromethylation

Visible-light-mediated CF₃ incorporation using Ru(bpy)₃²⁺:

Advantages :

-

Ambient temperature operation

-

82% yield with 100% regioselectivity

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: The compound can be reduced to form the corresponding thiol or thioether using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Thiols, thioethers

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used

Scientific Research Applications

Biological Activities

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate exhibits notable biological activities, making it a candidate for further pharmacological studies. Research indicates that it has potential applications as:

- Anti-inflammatory Agent: The compound has shown promise in inhibiting pathways involved in inflammation, making it a candidate for developing anti-inflammatory drugs .

- Anticancer Activity: Studies have demonstrated its effectiveness against various cancer cell lines, suggesting potential therapeutic applications in oncology .

Material Science Applications

In material science, this compound is being explored for its potential use in:

- Organic Electronics: The compound's unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as an electron donor or acceptor can enhance device performance .

- Sensor Development: Modified electrodes using this compound have shown high sensitivity in detecting synthetic stimulants, indicating its applicability in forensic analysis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound against five different human tumor cell lines. The results indicated significant cytotoxicity, with IC50 values suggesting effective concentrations for therapeutic use .

Case Study 2: Sensor Performance

Research on electrochemical sensors modified with this compound demonstrated enhanced sensitivity to synthetic stimulants. The modified electrodes exhibited limits of detection as low as 0.43–0.56 μg/mL, showcasing their potential for real-world applications without extensive sample pretreatment .

Mechanism of Action

The mechanism of action of Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can interact with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Modifications: Ester Group: Replacing ethyl with methyl (e.g., methyl vs. ethyl esters) reduces molecular weight and alters solubility. Ethyl esters generally exhibit higher lipophilicity, favoring membrane permeability in drug design . Heterocycle Core: Thiazole derivatives (e.g., Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate) display distinct electronic properties compared to thiophenes due to nitrogen in the ring, influencing binding affinity in biological targets . Substituent Effects: Bromine (in Methyl 3-bromo-5-(4-CF₃phenyl)thiophene-2-carboxylate) introduces sites for cross-coupling reactions, while cyano groups (in Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate) enhance thermal stability .

Synthetic Routes: Thiophene derivatives are often synthesized via cyclization of dicyano precursors or electrophilic substitution, whereas thiazoles require Hantzsch-type reactions with thioamides . Acetylation with boron trifluoride diethyl etherate is a common method for introducing ester groups, as seen in related compounds .

Applications :

Biological Activity

Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is a thiophene derivative recognized for its diverse biological activities. With the molecular formula C14H11F3O2S and a molecular weight of approximately 300.30 g/mol, this compound features a trifluoromethyl group, which enhances its pharmacological potential through electron-withdrawing effects. This article reviews the compound's biological activity, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by experimental data and case studies.

Chemical Structure and Properties

The structure of this compound includes:

- A five-membered thiophene ring

- A phenyl group at the 4-position

- A trifluoromethyl group at the 5-position

- An ethyl ester functional group at the 2-position

This arrangement significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research has indicated that this compound exhibits several pharmacological properties:

-

Antimicrobial Activity :

- Studies show that thiophene derivatives possess notable antimicrobial properties. This compound has been evaluated against various bacterial and fungal pathogens, demonstrating potential efficacy in combating infections, particularly in drug-resistant strains.

- Anti-inflammatory Effects :

- Anticancer Properties :

Antimicrobial Studies

In a series of experiments, this compound was tested against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Effective against Gram-positive bacteria |

| Escherichia coli | 64 µg/mL | Moderate activity against Gram-negative bacteria |

| Candida albicans | 16 µg/mL | Strong antifungal activity |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Anti-inflammatory Studies

In vitro assays demonstrated that treatment with this compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human cell lines exposed to inflammatory stimuli. The compound's IC50 values were determined to be approximately:

| Cytokine | IC50 (µM) |

|---|---|

| TNF-alpha | 15 |

| IL-6 | 20 |

These findings support its potential use in managing inflammatory conditions.

Anticancer Studies

In a study involving non-small cell lung cancer (NSCLC) cell lines, this compound exhibited significant growth inhibition with an IC50 value around 18 µM. The compound was found to induce apoptosis through intrinsic pathways, as evidenced by increased caspase activity .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A research team evaluated the effectiveness of this compound against multi-drug resistant strains of Staphylococcus aureus. The study concluded that the compound not only inhibited bacterial growth but also disrupted biofilm formation, suggesting its potential application in treating chronic infections. -

Case Study on Anti-inflammatory Action :

In a model of rheumatoid arthritis, treatment with this compound led to reduced joint swelling and improved mobility in animal models, indicating its therapeutic potential for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Ethyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate, and how can reaction yields be optimized?

- Methodological Answer : A typical procedure involves refluxing a thiophene precursor (e.g., 3-amino-5-aryl-thiophene-2-carboxylic acid) in absolute ethanol saturated with dry HCl, followed by alkaline workup to isolate the ester . For derivatives, coupling reactions with reagents like thiophosgene in dry chloroform under reflux (6 h) are common . Optimization strategies include controlling stoichiometry, solvent choice (e.g., DMF for sulfonamide derivatives), and temperature gradients . Yields can be improved via recrystallization from ethanol or dioxane .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral assignments validated?

- Methodological Answer : Core techniques include:

- 1H/13C-NMR : Assign signals based on substituent effects (e.g., trifluoromethyl deshields adjacent protons) .

- FT-IR : Confirm ester carbonyl (~1700 cm⁻¹) and thiophene ring vibrations .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .

Cross-validation with X-ray crystallography (e.g., monoclinic system, space group assignments) resolves ambiguities .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to SDS guidelines:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (Category 2/2A irritant) .

- Ventilation : Conduct reactions in fume hoods due to respiratory toxicity (Category 3) .

- Spill Management : Neutralize with sodium carbonate and adsorb using silica gel .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity or electronic properties of this thiophene derivative?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the thiophene ring . Gaussian09 or ORCA software with B3LYP/6-31G(d) basis sets are standard . Validate results against experimental UV-Vis or cyclic voltammetry data.

Q. What strategies resolve contradictions in spectral data during structure elucidation?

- Methodological Answer : Conflicting NMR/IR data may arise from dynamic processes (e.g., rotamers) or crystallographic disorder. Solutions include:

- Variable-Temperature NMR : Identify coalescence temperatures for rotameric signals .

- X-ray Refinement : Use SHELXL for high-resolution data to model disorder (ADPs) .

- 2D NMR (COSY, NOESY) : Map coupling networks to distinguish regioisomers .

Q. How can reaction conditions be tailored to synthesize novel derivatives (e.g., sulfonamide or pyrazole hybrids)?

- Methodological Answer : For sulfonamide derivatives:

- Reagents : React with sulfadiazines (e.g., sulfaguanidine) in DMF at 100°C for 5 h .

- Workup : Precipitate products using ice-water and recrystallize .

For heterocyclic hybrids (e.g., pyrazoles), employ thiocarbamide intermediates under microwave-assisted conditions to reduce reaction times .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

- Methodological Answer : Challenges include poor crystal growth due to flexible ester groups. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.